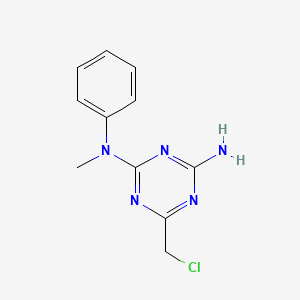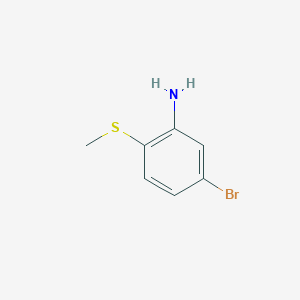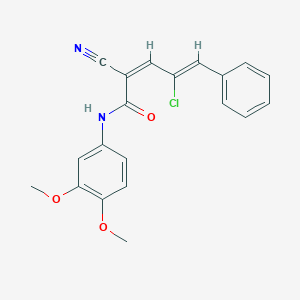
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as a small molecule inhibitor and has been found to exhibit potent inhibitory activity against certain enzymes.
Mecanismo De Acción
The mechanism of action of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents its activity. The inhibition of these enzymes can lead to the regulation of various cellular processes and may have therapeutic benefits.
Biochemical and Physiological Effects:
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate cellular signaling pathways. This compound has also been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is its potent inhibitory activity against specific enzymes. This compound can be used as a tool compound to study the function of these enzymes in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide. One area of research is the development of more potent inhibitors that can target specific enzymes with higher selectivity. Another area of research is the investigation of the therapeutic potential of this compound in various diseases. Additionally, the use of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide as a tool compound to study cellular processes and signaling pathways is an area of ongoing research.
Métodos De Síntesis
The synthesis of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 4-chlorobenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been extensively studied for its potential use as a small molecule inhibitor. This compound has been found to exhibit inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
(2Z,4Z)-4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-9-8-17(12-19(18)26-2)23-20(24)15(13-22)11-16(21)10-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,24)/b15-11-,16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGSILVVLQMRK-QCYFSDEQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
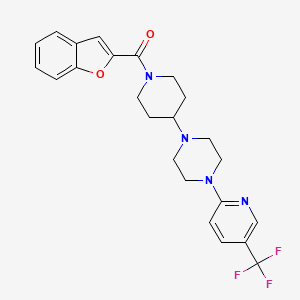


![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
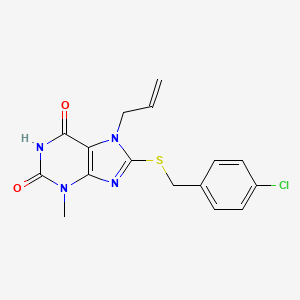
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
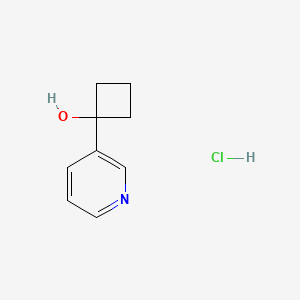
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
